2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane
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Overview
Description
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane is a heterocyclic compound with a unique spiro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with an epoxide. The reaction conditions often require a solvent such as tetrahydrofuran and a catalyst like sodium hydride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The spiro structure allows for unique interactions with these targets, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane: Similar structure but with a methyl group at a different position.
6-Methyl-2-oxa-6,9-diazaspiro[4.5]decane: Another spiro compound with a different substitution pattern.
Uniqueness
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system.
Properties
IUPAC Name |
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-4-2-8(7-10)6-9-3-5-11-8/h9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLNDDLUYKWEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CNCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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